molecular formula C16H16O3 B15102804 4-[2-(Propan-2-yl)phenoxy]benzoic acid

4-[2-(Propan-2-yl)phenoxy]benzoic acid

Cat. No.: B15102804
M. Wt: 256.30 g/mol
InChI Key: JGVSWKJMPWLSET-UHFFFAOYSA-N
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Description

4-[2-(Propan-2-yl)phenoxy]benzoic acid is an organic compound with the molecular formula C16H16O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-(propan-2-yl)phenoxy group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Propan-2-yl)phenoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(propan-2-yl)phenol and 4-bromobenzoic acid.

    Reaction: The two starting materials undergo a nucleophilic aromatic substitution reaction. The phenol group of 2-(propan-2-yl)phenol attacks the bromine-substituted carbon of 4-bromobenzoic acid, resulting in the formation of this compound.

    Catalysts and Conditions: This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Propan-2-yl)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted phenoxybenzoic acid derivatives.

Scientific Research Applications

4-[2-(Propan-2-yl)phenoxy]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Propan-2-yl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenoxybenzoic acid: Similar structure but lacks the 2-(propan-2-yl) group.

    4-(Propan-2-yl)benzoic acid: Similar structure but lacks the phenoxy group.

    4-(Phenylazo)benzoic acid: Contains an azo group instead of the phenoxy group.

Uniqueness

4-[2-(Propan-2-yl)phenoxy]benzoic acid is unique due to the presence of both the 2-(propan-2-yl) group and the phenoxy group, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

4-(2-propan-2-ylphenoxy)benzoic acid

InChI

InChI=1S/C16H16O3/c1-11(2)14-5-3-4-6-15(14)19-13-9-7-12(8-10-13)16(17)18/h3-11H,1-2H3,(H,17,18)

InChI Key

JGVSWKJMPWLSET-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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